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Fmoc-L-alanine pentafluorophenyl ester

Cat. No.: B12819289
M. Wt: 477.4 g/mol
InChI Key: CJXZXBGKOSXBFR-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Peptide Synthesis Methodologies

In the landscape of modern peptide synthesis, particularly Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the choice of activating agent for the carboxylic acid group is critical for the success of the synthesis. Fmoc-L-alanine pentafluorophenyl ester stands out due to the high reactivity conferred by the pentafluorophenyl ester group. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the ester a very good leaving group, thus promoting rapid amide bond formation under mild conditions. nih.gov

This high reactivity is a significant advantage as it helps to minimize side reactions and ensures high coupling efficiencies, which are paramount for the synthesis of long and complex peptides. Research has shown that the use of pre-formed activated esters like this compound can lead to higher purity of the final peptide product. The stability of the ester allows for its storage and straightforward use in both manual and automated peptide synthesizers, simplifying the synthesis process by avoiding the need for in situ activation steps which can sometimes lead to the formation of byproducts.

The efficiency of pentafluorophenyl esters in promoting peptide bond formation has been demonstrated to be significantly higher than other activated esters. Kinetic studies have revealed the superior coupling speed of pentafluorophenyl esters (OPfp) when compared to pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters. This high coupling rate is crucial for preventing side reactions, such as the premature cleavage of the Fmoc group by the free amino group of another monomer, which can lead to the undesirable formation of bisacylated products. highfine.com

Relative Coupling Rates of Activated Esters
Ester TypeAbbreviationRelative RateReference
Pentafluorophenyl esterOPfp111 highfine.com
Pentachlorophenyl esterOPcp3.4 highfine.com
p-Nitrophenyl esterONp1 highfine.com

Historical Development and Evolution of Activated Esters in Fmoc Chemistry

The development of solid-phase peptide synthesis by Bruce Merrifield revolutionized the field, and the subsequent introduction of the Fmoc protecting group by Carpino and Han in 1970 provided a milder alternative to the traditional Boc/Bzl protection strategy. nih.gov Within the framework of Fmoc chemistry, the search for the ideal method of activating the carboxylic acid group of the incoming amino acid has been a continuous area of research.

Initially, in situ activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) were common. However, these could lead to side reactions and the formation of difficult-to-remove byproducts. This led to the exploration of pre-formed activated esters. Early examples used in solid-phase synthesis included p-nitrophenyl and trichlorophenyl esters. While functional, these esters often exhibited low reaction rates, which could be problematic, especially when dealing with sterically hindered amino acids or "difficult" sequences.

A significant advancement came with the work of Atherton and Sheppard in 1985, who demonstrated the successful use of Fmoc-amino acid pentafluorophenyl esters in the solid-phase synthesis of a challenging decapeptide sequence. rsc.org Their research highlighted that these esters, when used in a polar solvent like dimethylformamide and in the presence of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt), could achieve high reaction rates and lead to high purity of the crude peptide. This was a notable improvement over previous attempts with p-nitrophenyl esters, which had been unsuccessful for the same sequence.

The goal was to find a class of activated derivatives that combined the high reaction speeds and minimal side reactions seen with symmetrical anhydrides, but with the added benefits of being crystalline, stable, and easy to handle like traditional activated esters. Fmoc-amino acid pentafluorophenyl esters, including this compound, successfully met these criteria, simplifying the synthesis process and making it more amenable to automation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H16F5NO4 B12819289 Fmoc-L-alanine pentafluorophenyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZXBGKOSXBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc L Alanine Pentafluorophenyl Ester

Conventional Synthetic Routes

Conventional methods for the preparation of Fmoc-L-alanine pentafluorophenyl ester primarily rely on well-established esterification reactions. These routes are characterized by their procedural simplicity and have been widely used for the synthesis of a variety of activated amino acid esters.

Carbodiimide-Mediated Esterification Approaches

The most common and direct method for synthesizing this compound is through the esterification of Nα-Fmoc-protected L-alanine with pentafluorophenol (B44920), facilitated by a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

In this reaction, DCC activates the carboxylic acid of Fmoc-L-alanine by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol, leading to the formation of the desired pentafluorophenyl ester and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct.

A general laboratory procedure involves dissolving Fmoc-L-alanine and pentafluorophenol in a suitable aprotic solvent, such as dichloromethane (B109758) (CH2Cl2) or ethyl acetate (B1210297). The mixture is cooled in an ice bath before the addition of a solution of DCC in the same solvent. The reaction is typically stirred at a low temperature for a few hours and then allowed to warm to room temperature to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the precipitated DCU is removed by filtration. The filtrate is then washed, dried, and concentrated under reduced pressure. The crude product is often purified by recrystallization, for instance from a mixture of ethyl acetate and hexane, to yield the pure this compound as a white solid.

Table 1: Representative Reaction Protocol for Carbodiimide-Mediated Synthesis

ParameterCondition
Starting Materials Fmoc-L-alanine, Pentafluorophenol, N,N'-Dicyclohexylcarbodiimide (DCC)
Solvent Dichloromethane (CH2Cl2)
Reaction Time Approximately 2 hours researchgate.net
Temperature Initial cooling (0°C), followed by reaction at room temperature
Work-up Filtration of DCU, washing of the organic phase, drying, and solvent evaporation
Purification Recrystallization

Transesterification Processes Utilizing Pentafluorophenol Derivatives

While direct esterification is more common, transesterification represents an alternative pathway for the synthesis of this compound. This method involves the reaction of a more common, less activated ester of Fmoc-L-alanine, such as the methyl or ethyl ester, with a highly reactive pentafluorophenol derivative. One such derivative is pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA), which can be used to facilitate the exchange of the ester group.

This approach can be advantageous in certain contexts, for instance, if the corresponding simple alkyl ester of Fmoc-L-alanine is readily available. The reaction drives towards the formation of the more stable pentafluorophenyl ester. For the synthesis of various nitroveratryloxycarbonyl (NVOC)-protected amino acid pentafluorophenyl esters, pentafluorophenyl trifluoroacetate has been successfully employed, suggesting its applicability for Fmoc-protected amino acids as well. nih.gov

Advanced Synthesis Techniques for Optimized Purity and Yield

To meet the stringent purity requirements for peptide synthesis and to improve the economic viability of the process, advanced techniques focusing on reaction optimization and impurity control are employed.

Optimization of Reaction Conditions for High-Purity this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the solvent, temperature, and the use of additives. For instance, the choice of solvent can influence the solubility of reactants and byproducts, affecting reaction rates and the ease of purification. While dichloromethane is common, other solvents like ethyl acetate or dimethylformamide (DMF) can be used.

The addition of catalysts or activating agents can also significantly enhance the reaction. For example, in peptide coupling reactions using pentafluorophenyl esters, 1-hydroxybenzotriazole (B26582) (HOBt) is often added as a catalyst to increase the rate of acylation. researchgate.net Although this is more relevant to the use of the final product, understanding these downstream requirements can inform the optimization of the synthesis itself.

Microwave irradiation has also been explored as a method to accelerate the synthesis of peptides using Fmoc-amino acid pentafluorophenyl esters, with couplings completed in as little as 30-45 seconds. google.com This suggests that microwave-assisted synthesis could be a viable strategy for the rapid production of the ester itself.

Table 2: Optimization of Seyferth-Gilbert Homologation for an Fmoc-Protected Amino Acid Derivative

EntryBase (equiv.)ConditionsYield (%)Enantiomeric Excess (%)
1K2CO3 (4.0)rt, 16 h687
2K2CO3 (2.0)rt, 16 h7593
3K2CO3 (2.0)0°C to rt, 16 h7596
4K2CO3 (2.0)0°C, 8 h5599
5Cs2CO3 (2.0)rt, 16 h7398
6Cs2CO3 (2.0)rt, 16 h (17 g scale)7398
7Cs2CO3 (2.7)rt, 16 h8598
8Cs2CO3 (2.7)rt, 16 h (8.5 g scale)8998

This table illustrates the optimization of a related synthesis and the significant impact of base and temperature on yield and enantiomeric purity. A similar systematic approach can be applied to the synthesis of this compound. nih.gov

Strategies for Impurity Minimization in this compound Synthesis

A primary challenge in the synthesis of this compound is the formation of impurities that can be difficult to remove and may interfere with subsequent peptide synthesis steps.

One of the main byproducts of carbodiimide-mediated reactions is the formation of N-acyl-dicyclohexylurea. This occurs when the O-acylisourea intermediate rearranges intramolecularly before it can be intercepted by pentafluorophenol. To minimize this, it is crucial to use appropriate stoichiometry and to add the DCC solution slowly to the cooled reaction mixture containing both the Fmoc-L-alanine and the pentafluorophenol. The use of additives like HOBt or DMAP can also help to suppress this side reaction by forming an active ester that is less prone to rearrangement.

Another potential impurity is unreacted starting materials, namely Fmoc-L-alanine. The primary method for removing these impurities is through careful purification of the crude product. Recrystallization is a highly effective technique for this purpose. The choice of solvent system for recrystallization is critical; it should be one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. A mixture of an ethanol/water system has been shown to be effective for the purification of various Fmoc-amino acids. google.com Filtration of the precipitated DCU is a straightforward but essential step in the purification process.

Finally, racemization of the chiral center of the alanine (B10760859) can be a concern, especially if the reaction conditions are harsh. Performing the reaction at low temperatures and using additives that suppress racemization, such as HOBt, are common strategies to maintain the enantiomeric purity of the final product.

Mechanistic and Kinetic Aspects of Fmoc L Alanine Pentafluorophenyl Ester Reactivity

Fundamental Principles of Active Ester Aminolysis in Peptide Bond Formation

The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction that is not spontaneous under standard conditions. To facilitate this reaction in a controlled and efficient manner, the carboxyl group of one amino acid is "activated" to increase its electrophilicity. One of the most effective methods of activation is the formation of an active ester.

The general mechanism of peptide bond formation via an active ester involves the nucleophilic attack of the free amino group of a second amino acid on the carbonyl carbon of the activated ester. This aminolysis reaction proceeds through a tetrahedral intermediate, which then collapses to form the new peptide bond and releases the activating group as a leaving group. The rate and efficiency of this reaction are highly dependent on the nature of the activating group. A good activating group must be sufficiently electron-withdrawing to enhance the electrophilicity of the carbonyl carbon, yet also be a stable species upon its departure as a leaving group.

Influence of the Pentafluorophenyl Moiety on Reactivity and Stability

The pentafluorophenyl (Pfp) group is a highly effective activating moiety due to its strong electron-withdrawing nature and its stability as a leaving group (pentafluorophenol). These properties are a direct result of the five fluorine atoms on the phenyl ring.

Electronic Effects and Reaction Rate Enhancement in Acylation

The five fluorine atoms on the phenyl ring of the pentafluorophenyl ester exert a powerful inductive electron-withdrawing effect (-I effect). This effect significantly depletes electron density from the aromatic ring and, consequently, from the ester's carbonyl carbon. This increased positive character, or electrophilicity, of the carbonyl carbon makes it highly susceptible to nucleophilic attack by the amino group of the incoming amino acid. This electronic enhancement is a key factor in the high reactivity of pentafluorophenyl esters and the rapid rates of acylation observed during peptide synthesis. researchgate.net The result is a faster and more efficient peptide bond formation compared to less activated esters.

Comparative Kinetic Studies of Fmoc-L-alanine Pentafluorophenyl Ester with Other Activated Esters

Kinetic studies have consistently demonstrated the superior reactivity of pentafluorophenyl esters in comparison to other commonly used active esters in peptide synthesis. While specific kinetic data for this compound is often embedded within broader studies, the general trend in reactivity is well-established. The high rate of aminolysis for Pfp esters minimizes the risk of side reactions and ensures high coupling efficiencies, even in challenging synthetic sequences. researchgate.net

Below is a qualitative comparison of the relative reaction rates of various active esters, which highlights the enhanced reactivity of the pentafluorophenyl ester.

Active Ester TypeAbbreviationRelative ReactivityKey Characteristics
Pentafluorophenyl ester-OPfpVery HighHighly activating due to strong inductive effect of fluorine atoms; good leaving group stability.
N-Hydroxysuccinimide ester-OSuHighCommonly used, but can be susceptible to side reactions.
p-Nitrophenyl ester-ONpModerateHistorically significant, but generally slower reaction rates compared to -OPfp.
Trichlorophenyl ester-OTcpModerate to LowLess reactive and less commonly used in modern Fmoc-based synthesis.

Role of the Fmoc Protecting Group in Reaction Orthogonality

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial component of modern peptide synthesis, serving as a temporary protecting group for the α-amino group of the amino acid. Its use in conjunction with the pentafluorophenyl ester exemplifies a key principle in chemical synthesis: orthogonality.

Mechanism of Fmoc Deprotection and its Interplay with Pentafluorophenyl Ester Chemistry

The Fmoc group is base-labile and is typically removed by treatment with a secondary amine, most commonly a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). The deprotection mechanism proceeds via a β-elimination pathway. The basic piperidine abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene-piperidine adduct and the release of the free amine of the amino acid.

A critical aspect of this process is the stability of the pentafluorophenyl ester to the basic conditions of Fmoc deprotection. The Pfp ester linkage is remarkably stable to the piperidine/DMF solution used for Fmoc removal. This stability is essential for the integrity of the activated amino acid monomer during storage and its use in automated synthesizers where pre-activated monomers may be exposed to ambient conditions. This compatibility ensures that the Pfp ester remains intact until the coupling step, preventing premature hydrolysis or other side reactions.

Compatibility of this compound with Orthogonal Protecting Group Strategies

Orthogonal protecting group strategies are fundamental to the synthesis of complex peptides, including those with branches or other modifications. This strategy employs protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups without affecting others.

This compound is highly compatible with this approach. The Fmoc group is removed by a base, while many common side-chain protecting groups are acid-labile (e.g., Boc, tBu, Trt) or are removed by other specific reagents (e.g., Alloc, ivDde). This allows for the selective deprotection of the α-amino group for chain elongation, while the side-chain functionalities remain protected until the final deprotection step, which is typically carried out with a strong acid cocktail (e.g., trifluoroacetic acid). The use of Fmoc-amino acid pentafluorophenyl esters has been successfully demonstrated in the synthesis of complex peptides, including glycopeptides and phosphopeptides, which require orthogonal protection schemes. nih.gov

The following table illustrates the compatibility of the Fmoc/Pfp strategy with common orthogonal protecting groups.

Protecting GroupProtected FunctionalityDeprotection ReagentCompatibility with Fmoc/Pfp
Boc (tert-butyloxycarbonyl)Amine (e.g., Lys side chain)Trifluoroacetic Acid (TFA)High (Orthogonal)
tBu (tert-butyl)Carboxyl (e.g., Asp, Glu side chains), Hydroxyl (e.g., Ser, Thr, Tyr side chains)Trifluoroacetic Acid (TFA)High (Orthogonal)
Trt (trityl)Amine (e.g., His side chain), Thiol (e.g., Cys side chain)Trifluoroacetic Acid (TFA)High (Orthogonal)
Alloc (allyloxycarbonyl)Amine (e.g., Lys side chain)Pd(PPh₃)₄ / PhSiH₃High (Orthogonal) nih.gov
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Amine (e.g., Lys side chain)HydrazineHigh (Orthogonal)

Applications in Advanced Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Applications of Fmoc-L-alanine Pentafluorophenyl Ester

This compound is a versatile and highly utilized building block in solid-phase peptide synthesis (SPPS). nih.gov In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble polymer support. The unique features of the this compound—combining the mild, orthogonal Fmoc deprotection scheme with the high reactivity of the Pfp ester—make it particularly advantageous. researchgate.netnih.gov The Pfp ester group enhances the reactivity and stability of the amino acid derivative, making it an excellent choice for the synthesis of complex peptides. nih.gov

The use of pre-formed active esters like this compound provides rapid coupling reactions and crucially avoids exposing the growing peptide chain, which is bound to the resin, to the activating reagent, thereby reducing potential side reactions. nih.gov These esters are often stable, crystalline solids that are easy to handle, a significant advantage over alternatives like symmetrical anhydrides which must be generated in situ.

Automated SPPS Protocols Utilizing this compound

The physical properties of Fmoc-amino acid pentafluorophenyl esters, including their stability and crystallinity, make them highly suitable for the simplified mechanization of peptide synthesis. Automated SPPS relies on the repetitive cycling of deprotection, washing, and coupling steps. The use of pre-activated, stable building blocks like this compound streamlines this process by eliminating the need for a manual or in-instrument pre-activation step before each coupling.

In automated protocols, a solution of the this compound in a polar aprotic solvent, such as dimethylformamide (DMF), is delivered to the reaction vessel containing the resin-bound peptide with its newly deprotected N-terminal amine. researchgate.net The coupling reaction proceeds rapidly. The efficiency of Fmoc chemistry is also enhanced by the ability to monitor the deprotection step in real-time using UV spectroscopy, as the cleavage of the Fmoc group releases a fluorene (B118485) byproduct with strong UV absorbance. This feature allows for automated feedback and optimization of deprotection times, ensuring each cycle proceeds to completion before the next coupling is initiated.

Synthesis of Challenging Peptide Sequences with this compound

"Difficult" or "challenging" peptide sequences are those prone to problems during synthesis, such as aggregation of the growing peptide chain, which can lead to incomplete reactions and low yields. nih.gov These issues are often caused by the formation of stable intra- or intermolecular secondary structures on the solid support. nih.gov The high reactivity of pentafluorophenyl esters is a key advantage in overcoming these hurdles.

In a notable example, Fmoc-amino acid pentafluorophenyl esters were successfully used in the SPPS of the acyl carrier protein 65-74 sequence, a known difficult target. researchgate.netrsc.org Earlier attempts to synthesize this decapeptide using less reactive p-nitrophenyl esters were unsuccessful, even with a catalyst. However, employing Fmoc-amino acid Pfp esters in a polar medium (DMF) with the catalyst 1-hydroxybenzotriazole (B26582) (HOBt) resulted in a successful synthesis with the crude product demonstrating high purity (>90%). researchgate.net The rapid acylation rates achieved with Pfp esters can overcome the kinetic hindrances presented by aggregating peptide chains, allowing the synthesis to proceed efficiently where other methods fail.

ParameterDetailsReference
Target Peptide Acyl Carrier Protein 65-74 Sequence researchgate.net
Synthesis Method Solid-Phase Peptide Synthesis (SPPS)
Activating Ester Fmoc-amino acid pentafluorophenyl ester researchgate.net
Solvent Dimethylformamide (DMF) researchgate.net
Catalyst 1-Hydroxybenzotriazole (HOBt) researchgate.net
Result Successful synthesis with >90% crude purity researchgate.net

Methodologies for Improved Yields and Purity in this compound-Mediated SPPS

Achieving high yields and purity in SPPS is a multifactorial challenge. When using this compound, several strategies can be employed to optimize the outcome.

Purity of the Building Block: The synthesis can be compromised by impurities in the starting materials. The most common impurities in Fmoc-amino acids are Fmoc-β-Ala-OH and dipeptides (Fmoc-Xaa-Xaa-OH), which can be incorporated into the growing peptide chain. Using highly pure this compound is the first critical step to ensuring a pure final product. nih.gov

Reaction Conditions: The choice of solvent and additives is crucial. Polar solvents like DMF are preferred for SPPS using Pfp esters as they are compatible with polyamide-based resin supports and facilitate high reaction rates. The addition of a catalyst like 1-hydroxybenzotriazole (HOBt) has been shown to be essential for driving the coupling reaction to completion, especially for difficult sequences. researchgate.net

Monitoring and Capping: Incomplete reactions can lead to deletion sequences, which are often difficult to separate from the target peptide. Monitoring the completion of each coupling reaction using colorimetric tests (like the ninhydrin (B49086) test) for residual free amines is vital. If a coupling reaction is found to be incomplete, a "capping" step can be performed. This involves acetylating any unreacted N-terminal amines to permanently block them from participating in subsequent coupling steps, which simplifies the final purification process.

Temperature Control: Increasing the reaction temperature can sometimes improve coupling efficiency and product purity, particularly for sterically hindered amino acids or aggregating sequences. springernature.com However, this must be carefully optimized as elevated temperatures can also increase the rate of side reactions.

Solution-Phase Peptide Synthesis (LPPS) Methodologies Incorporating this compound

While SPPS is the dominant method for peptide synthesis, classical solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains important, particularly for the large-scale production of shorter peptides and for strategies involving the joining of large, protected peptide fragments. nih.govosti.gov In this context, this compound can serve as a valuable activated monomer or as a component within a larger peptide fragment.

Convergent Peptide Synthesis Approaches Using this compound

Convergent synthesis is an advanced strategy where a large peptide is assembled by coupling several pre-synthesized, protected peptide fragments, rather than by adding amino acids one by one. nih.gov This approach can be more efficient for producing very long peptides or proteins. capes.gov.br

The peptide fragments themselves are often synthesized using stepwise Fmoc-SPPS. nih.gov In this process, this compound can be used as one of the building blocks to construct the fragment on a solid support. The fully protected fragment is then cleaved from the resin in a manner that keeps its side-chain protecting groups intact. nih.gov This protected fragment, containing the alanine (B10760859) residue, can then be used for a subsequent coupling step in solution. For example, a bioactive nonapeptide was synthesized by first creating three separate tripeptide fragments using Fmoc-protected amino acids, which were then coupled in the liquid phase. nih.gov

Fragment Condensation Strategies with this compound

Fragment condensation is the key step in a convergent synthesis, where two peptide fragments are joined together in solution. springernature.comosti.gov This process requires the activation of the C-terminal carboxyl group of one fragment for coupling with the N-terminal amine of another.

While less common than their use in SPPS, Fmoc-amino acid Pfp esters can theoretically be employed in solution-phase synthesis. nih.gov A peptide fragment ending with L-alanine could be activated by converting it to its pentafluorophenyl ester. This activated fragment could then be coupled with another fragment in solution. The high reactivity of the Pfp ester would facilitate the amide bond formation. More commonly, however, fragments are prepared with a C-terminal carboxylic acid and activated in situ using coupling reagents. springernature.com

The primary role of this compound in these advanced solution-phase strategies is often indirect: as a highly effective building block for the initial SPPS-based synthesis of the protected peptide fragments that are the essential components for the final convergent coupling in solution. nih.govcapes.gov.br

Synthesis of Modified and Non-Canonical Peptides Using this compound

This compound serves as a highly activated and stable building block in the synthesis of complex peptide structures beyond the canonical proteinogenic sequences. Its high reactivity, coupled with the stability of the pentafluorophenyl leaving group, allows for efficient peptide bond formation under mild conditions, which is crucial for preserving sensitive functionalities and complex stereochemistry inherent in modified peptides. nih.gov This makes it a valuable reagent in advanced peptide synthesis strategies aimed at creating peptides with tailored structures and functions.

Integration into Glycopeptide Synthesis

While Fmoc-amino acid pentafluorophenyl esters are recognized as effective reagents for solid-phase peptide synthesis, particularly for assembling difficult sequences researchgate.net, specific and detailed examples of this compound being integrated into glycopeptide synthesis are not extensively detailed in prominent research literature. The synthesis of glycopeptides requires coupling methods that are mild enough to preserve the delicate glycosidic bonds and the protecting groups on the carbohydrate moiety. The general characteristics of pentafluorophenyl esters—high reactivity and the ability to form amide bonds efficiently with minimal side reactions—make them theoretically suitable for such applications. nih.gov However, the literature more frequently highlights other coupling reagents specifically optimized for glycopeptide assembly.

Application in Phosphorylated Peptide Synthesis

Similar to glycopeptides, the synthesis of phosphorylated peptides demands exceptionally mild and specific coupling conditions to maintain the integrity of the phosphate (B84403) group or its protected precursor. Fmoc-amino acid pentafluorophenyl esters are known to facilitate clean and rapid coupling reactions, often catalyzed by 1-hydroxybenzotriazole (HOBt), which minimizes side reactions. nih.gov This profile is advantageous for the synthesis of sensitive peptides. While these reagents are part of the broader toolkit for advanced peptide synthesis, which includes methods for preparing phosphopeptides researchgate.net, direct and specific case studies detailing the use of this compound for the incorporation of alanine residues adjacent to or near a phosphoserine, phosphothreonine, or phosphotyrosine are not widely reported in primary research articles.

Homologation of Alpha-Amino Acids to Beta-Amino Acids via Fmoc-Amino Acid Pentafluorophenyl Esters

A significant application of Fmoc-amino acid pentafluorophenyl esters, including the L-alanine derivative, is in the synthesis of β-amino acids through Arndt-Eistert homologation. core.ac.uk This method provides a robust pathway to β-peptides, which can form stable secondary structures and often exhibit resistance to peptidases. core.ac.uk The process involves a two-step sequence where the Fmoc-α-amino acid pentafluorophenyl ester is first reacted with diazomethane (B1218177) to form a key intermediate, the Fmoc-α-aminoacyldiazomethane. core.ac.uk This reaction is efficient, proceeds under mild conditions in the presence of a tertiary base, and results in crystalline, stable diazomethane derivatives in high yields. core.ac.uk

The subsequent step is a Wolff rearrangement of the purified Fmoc-α-aminoacyldiazomethane, typically catalyzed by silver benzoate, to yield the corresponding Fmoc-β-homoamino acid with retention of configuration. core.ac.uk The use of commercially available, crystalline, and optically pure Fmoc-amino acid pentafluorophenyl esters makes this a reliable and scalable method for producing building blocks for β-peptide synthesis. core.ac.uk

The table below summarizes the synthesis of various Fmoc-α-aminoacyldiazomethanes from their corresponding pentafluorophenyl esters and their subsequent conversion into Fmoc-β-homoamino acids. core.ac.uk

Fmoc-α-Amino AcidYield of Fmoc-α-aminoacyldiazomethane (%)Yield of Fmoc-β-homoamino acid (%)
Fmoc-Ala 94 85
Fmoc-Val9286
Fmoc-Leu9588
Fmoc-Phe9082
Fmoc-Gly9685
Fmoc-Pro8880

Other Novel Peptide Architectures Synthesized with this compound

The utility of this compound extends to the synthesis of various other novel peptide architectures, primarily due to its nature as a stable and highly reactive activated ester. nih.gov This makes it an excellent choice for solid-phase peptide synthesis (SPPS), especially when assembling sequences known to be difficult or prone to aggregation. researchgate.netrsc.org The combination of high reactivity and handling stability circumvents the need for in-situ activation, which can lead to side reactions.

The most prominent non-canonical architecture enabled by this reagent is the synthesis of β-peptides, as detailed in the homologation process. core.ac.uk These β-peptides are themselves novel architectures with significant potential in peptidomimetics. Beyond this, the general efficiency of Fmoc-amino acid pentafluorophenyl esters in SPPS supports their use in creating other modified structures, such as peptides with multiple hindered amino acids or sequences that require reliable and near-quantitative coupling at every step to ensure the purity of the final product. nih.gov Researchers have successfully used these reagents to assemble challenging decapeptides with high purity, demonstrating their reliability for building complex linear sequences that can serve as backbones for further modifications. nih.gov

Comparative Analysis with Alternative Activated Esters in Peptide Synthesis

Comparative Reactivity and Efficiency Profiles of Fmoc-L-alanine Pentafluorophenyl Ester

The reactivity of an active ester is paramount, as faster coupling reactions can minimize side reactions, such as the racemization of the activated amino acid. rsc.org Pentafluorophenyl (PFP) esters are recognized for their high reactivity, which stems from the strong electron-withdrawing nature of the pentafluorophenyl group. thieme-connect.denih.gov

N-Hydroxysuccinimide (NHS) esters are another widely utilized class of active esters in peptide synthesis. fiveable.methieme-connect.com They are typically formed by reacting an N-protected amino acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.orgchemicalbook.com

PFP esters, including this compound, offer distinct advantages in reactivity. They are generally more reactive than their NHS counterparts, leading to faster acylation. A key practical advantage is their increased resistance to spontaneous hydrolysis, especially during conjugation reactions in aqueous-organic solvent mixtures. wikipedia.orgrsc.org This stability allows for more flexible reaction conditions and can improve yields. While both PFP and NHS esters are effective in promoting amide bond formation, the higher reactivity of PFP esters makes them particularly useful for difficult couplings or to accelerate the synthesis process. wikipedia.org

Historically, nitrophenyl esters, particularly p-nitrophenyl (ONp) esters, were among the first active esters used in peptide synthesis. chemicalbook.comexlibrisgroup.com However, their reactivity is considerably lower than that of PFP esters.

Kinetic studies have demonstrated the superior reactivity of PFP esters. For instance, the relative coupling speed of PFP esters has been shown to be significantly greater than that of both pentachlorophenyl (OPcp) and nitrophenyl (ONp) esters, with a reported relative rate of OPFP >> OPcp > ONp corresponding to 111:3.4:1. While dinitrophenyl esters are noted to be highly active, PFP esters are often preferred for routine use in solid-phase peptide synthesis (SPPS) due to their optimal balance of high reactivity, stability, and ease of handling. nih.gov

FeaturePentafluorophenyl (PFP) EstersN-Hydroxysuccinimide (NHS) EstersNitrophenyl (ONp) Esters
Relative Reactivity Very High High fiveable.meModerate
Hydrolytic Stability More stable to hydrolysis wikipedia.orgSusceptible to hydrolysis wikipedia.orgGenerally stable
Common Use SPPS, solution phase, bioconjugation nih.govwikipedia.orgSPPS, bioconjugation fiveable.methieme-connect.comHistorically significant, less common now chemicalbook.comexlibrisgroup.com
Byproduct Pentafluorophenol (B44920) (volatile)N-Hydroxysuccinimide (water-soluble) chemicalbook.comp-Nitrophenol

In situ activation involves generating the reactive species directly in the reaction vessel. Common reagents for this include carbodiimides (e.g., DCC, EDC) and aminium/phosphonium (B103445) salts (e.g., HBTU, HATU, PyBOP). fiveable.meyoutube.com

A primary distinction is that the use of pre-formed, crystalline this compound avoids exposing the growing peptide chain, which is attached to the solid support, to the potentially harsh conditions and byproducts of the activation reagent itself. nih.gov In situ activation with carbodiimides can sometimes lead to "overactivation" of the carboxylic acid, which increases the risk of racemization. rsc.org Furthermore, carbodiimide-mediated couplings produce urea (B33335) byproducts (e.g., dicyclohexylurea from DCC) that can be difficult to remove completely during purification.

In contrast, PFP esters offer a cleaner reaction profile. The only byproduct from the coupling is pentafluorophenol, a volatile and relatively non-reactive compound that is easily washed away. While aminium and phosphonium salts are highly efficient and popular, the use of pre-formed PFP esters provides an advantage by simplifying the reaction system and potentially reducing side reactions, as the activating agent is not present during the coupling step. nih.gov This can be particularly beneficial in automated synthesis where simplicity and reliability are key.

Advantages and Disadvantages of this compound in Specific Synthetic Contexts

The choice of an activated ester is highly dependent on the specific requirements of the synthesis, such as whether it is performed in solution or on a solid phase.

Advantages:

High Reactivity and Speed: The primary advantage is the high reactivity, which facilitates rapid and efficient coupling reactions, minimizing the time required for each cycle in SPPS. nih.gov

Stability and Ease of Use: Fmoc-amino acid PFP esters are often stable, crystalline solids that can be prepared in advance, purified, and stored. This circumvents the need for in situ pre-activation at each step, simplifying and potentially automating the synthesis process.

Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to the activating reagent (like a carbodiimide), which can reduce the incidence of side reactions. nih.gov

High Purity Products: The clean and rapid coupling often results in crude peptides of high purity, which simplifies subsequent purification steps. nih.govrsc.org

Compatibility: They are highly effective in polar solvents like dimethylformamide (DMF), which are commonly used in modern SPPS protocols, particularly with polyamide resins. nih.gov

Disadvantages:

Advance Preparation: A notable disadvantage is the requirement to synthesize and purify the active ester before it can be used in peptide synthesis. nih.gov This adds an extra step compared to in situ activation and may be inconvenient for non-standard or isotopically labeled amino acids.

Steric Hindrance: While highly reactive in solution, the efficiency of active esters in SPPS can be affected by steric hindrance from the resin matrix and the growing peptide chain. rsc.org Therefore, reactivity observed in solution may not always directly translate to the solid phase. rsc.org

Cost: Pre-activated amino acid derivatives can sometimes be more expensive than the combination of a standard protected amino acid and a separate coupling agent.

Impact on Peptide Quality and Downstream Purification Processes

The ultimate goal of peptide synthesis is to obtain a product of the desired sequence and purity. The choice of coupling reagent has a profound impact on this outcome.

The use of highly pure starting materials is fundamental to achieving a high-purity final peptide. sigmaaldrich.com Impurities in the Fmoc-amino acid derivatives, such as free amino acids or dipeptides, can lead to deletion or insertion sequences in the final product, complicating purification. sigmaaldrich.comajpamc.com Using a well-defined, purified active ester like this compound helps to ensure that only the correct amino acid is incorporated at each step.

The high reactivity of PFP esters contributes positively to peptide quality by driving the coupling reaction to completion quickly, thereby minimizing the formation of truncation and deletion sequences that arise from incomplete reactions. This leads to a cleaner crude product profile. ajpamc.com

A higher-purity crude peptide significantly eases the burden on downstream purification, which is typically performed by preparative high-performance liquid chromatography (HPLC). ajpamc.comnih.gov A cleaner crude product means less complex chromatograms, better separation of the target peptide from impurities, and a higher recovery yield from the purification process. nih.gov The byproduct of the PFP ester coupling, pentafluorophenol, is volatile and easily removed, which is a significant advantage over the non-volatile byproducts of reagents like DCC.

Control of Stereochemical Integrity and Side Reactions in Synthesis with Fmoc L Alanine Pentafluorophenyl Ester

Mechanisms of Racemization During Peptide Bond Formation with Activated Esters

A primary concern during peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid, a process known as racemization or epimerization. mdpi.comrsc.org The activation of the carboxyl group of an Nα-protected amino acid, such as in Fmoc-L-alanine pentafluorophenyl ester, is essential for forming the peptide bond but also makes the α-proton more acidic and susceptible to abstraction by a base. mdpi.com

There are two main pathways for this loss of configuration:

Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. mdpi.com

Oxazolone (B7731731) Formation: This is considered the predominant mechanism for racemization in peptide synthesis. mdpi.compeptide.com The activated carboxyl group can be intramolecularly attacked by the urethane (B1682113) carbonyl oxygen of the Fmoc protecting group, forming a 5(4H)-oxazolone intermediate. This oxazolone has an acidic proton at the C4 position, which can be readily removed by a base, leading to a planar, achiral oxazolone anion. Tautomerization and subsequent reprotonation or reaction with an incoming amine nucleophile can lead to the formation of the D-isomer. mdpi.com

The high reactivity of pentafluorophenyl esters generally promotes rapid peptide bond formation, which can kinetically outcompete the rate of racemization. highfine.com However, factors such as steric hindrance, the nature of the solvent, and the basicity of the reaction environment can influence which pathway is favored. luxembourg-bio.com

Strategies for Racemization Suppression Using this compound

Maintaining the stereochemical purity of the peptide is critical. Several strategies have been developed to minimize racemization during coupling reactions involving highly reactive esters like this compound.

Effects of Additives and Solvents on Stereochemical Control

The choice of solvent and the use of specific additives are crucial for controlling racemization.

Solvents: Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used in SPPS because they are compatible with polyamide resins and effectively solvate the growing peptide chain. nih.gov However, the choice of solvent can impact racemization. For instance, switching to a solvent mixture of DMF and dichloromethane (B109758) (DCM) has been shown to reduce racemization in some cases. nih.gov

Additives: The most common strategy to suppress racemization is the addition of a coupling additive. peptide.comhighfine.com These additives can react with the activated ester to form a new, less reactive intermediate that is more resistant to racemization but still sufficiently reactive to form the peptide bond. Common additives include:

1-Hydroxybenzotriazole (B26582) (HOBt): For a long time, HOBt was the standard additive used to accelerate coupling and suppress racemization. peptide.combiotage.com It is believed to work by forming an HOBt-ester intermediate. However, concerns about its explosive nature in the anhydrous state have led to the search for alternatives. biotage.combachem.com

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): Oxyma Pure is a non-explosive alternative to HOBt that has proven to be highly effective at suppressing racemization while maintaining high coupling rates when used with carbodiimides. highfine.combachem.comresearchgate.net When using pre-formed active esters like Pfp esters, additives like HOBt are often used as catalysts. nih.gov

The table below summarizes the effect of different additives on racemization suppression.

AdditiveKey FeaturesReference
1-Hydroxybenzotriazole (HOBt) Accelerates coupling, suppresses racemization. Explosive in anhydrous form. peptide.combiotage.com
Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) Non-explosive alternative to HOBt, highly effective at suppressing racemization. highfine.combachem.comresearchgate.net
1-Hydroxy-7-azabenzotriazole (HOAt) Accelerates coupling and suppresses racemization, often more effective than HOBt. highfine.combachem.com

Kinetic Racemization Studies and the kcoup/krac Ratio for Pentafluorophenyl Esters

The degree of racemization is ultimately determined by the competition between the rate of peptide bond formation (coupling, kcoup) and the rate of racemization (krac). A high kcoup/krac ratio is desirable to ensure minimal loss of stereochemical integrity.

Pentafluorophenyl esters are known for their high reactivity, which translates to a high coupling rate. highfine.comnih.gov Kinetic studies have shown that the coupling speed of pentafluorophenyl esters (OPfp) is significantly faster than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) esters, with a relative rate ratio of OPfp:OPcp:ONp being 111:3.4:1. highfine.com This high reactivity is advantageous as it can significantly reduce the time the activated amino acid is susceptible to racemization, thus helping to preserve its stereochemical configuration. highfine.com

Mitigation of Common Side Reactions in this compound-Mediated Coupling

Besides racemization, other side reactions can occur during the cycles of Fmoc-SPPS, affecting the purity of the final peptide.

Aspartimide Formation Control Strategies

Although the focus is on Fmoc-L-alanine, it is important in the context of peptide synthesis to understand side reactions related to other amino acids that may be present in the sequence. Aspartimide formation is a major side reaction associated with aspartic acid residues during Fmoc-SPPS. sigmaaldrich.comnih.gov It occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartyl residue, forming a cyclic succinimide (B58015) intermediate. This is particularly problematic during the repeated basic treatments with piperidine (B6355638) for Fmoc group removal. peptide.comsigmaaldrich.com The aspartimide ring can then be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which can also be racemized. sigmaaldrich.comresearchgate.net

Strategies to control aspartimide formation include:

Modifying Deprotection Conditions: Adding an acidic additive like HOBt or Oxyma to the piperidine deprotection solution can temper its basicity and significantly reduce aspartimide formation. peptide.combiotage.comresearchgate.net

Sterically Hindered Side-Chain Protecting Groups: Using bulkier protecting groups for the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe), can sterically hinder the formation of the succinimide ring. biotage.com

Backbone Protection: Protecting the amide nitrogen of the residue following the aspartic acid with a group like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the initial cyclization step. peptide.comnih.gov

The following table outlines common strategies to mitigate aspartimide formation.

StrategyMechanismReference
Addition of HOBt/Oxyma to piperidine Reduces the basicity of the deprotection solution, slowing the rate of cyclization. peptide.combiotage.comresearchgate.net
Use of bulky Asp side-chain esters (e.g., OMpe) Steric hindrance prevents the backbone amide from attacking the side-chain carbonyl. biotage.com
Backbone protection (e.g., Hmb) Prevents the nucleophilic attack of the backbone amide nitrogen required for cyclization. peptide.comnih.gov

Prevention of Dibenzofulvene Adduct Formation

The Fmoc protecting group is removed by a base-catalyzed β-elimination reaction, which liberates the free amine and generates dibenzofulvene (DBF) as a byproduct. researchgate.netnih.gov DBF is an electrophile and can react with nucleophiles present in the reaction mixture. The deprotecting base, typically piperidine, acts as a scavenger, reacting with DBF to form a stable DBF-piperidine adduct. researchgate.netrsc.org

Strategies to prevent unwanted DBF adduct formation include:

Using a sufficient concentration and excess of the scavenging base: Typically, a 20% solution of piperidine in DMF is used to ensure efficient trapping of the DBF byproduct. rsc.org

Washing: Thorough washing of the resin after the deprotection step is crucial to remove the DBF adduct and any unreacted DBF. nih.gov

Alternative Scavengers: In some protocols, other amines or scavengers can be added to the deprotection solution to enhance the trapping of DBF. google.comgoogle.com

Minimization of Bisacylation and Other Acylation Byproducts

In the synthesis of peptides using the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy, the potential for side reactions, particularly those involving unwanted acylation, is a critical consideration for maintaining the integrity and purity of the final peptide product. The use of highly reactive acylating agents, such as this compound, is a strategic approach to mitigate these side reactions. The principle underpinning this strategy is that a high rate of the desired coupling reaction will kinetically outcompete the slower, undesired side reactions.

One of the notable side reactions in Fmoc-based solid-phase peptide synthesis (SPPS) is bisacylation. This occurs when a second molecule of the activated amino acid acylates the already formed peptide bond, leading to a branched dipeptide derivative. Another concern is the acylation of the N-terminal amino group of the growing peptide chain by a cleaved Fmoc group, although this is less common. The high reactivity of pentafluorophenyl esters is instrumental in minimizing such occurrences. Kinetic studies have demonstrated that the coupling speed of pentafluorophenyl (OPfp) esters is substantially higher than that of other active esters, which is advantageous in reducing or eliminating adverse reactions.

Research has shown that the choice of coupling reagent and conditions plays a pivotal role in preventing the formation of acylation byproducts. For instance, in a comparative study investigating side reactions during the introduction of an asparagine residue in SPPS, different activation methods were evaluated. The use of Fmoc-Asn-pentafluorophenyl ester (Fmoc-Asn-OPfp) was shown to yield a homogeneous peptide product, whereas other methods resulted in the formation of byproducts such as β-cyanoalanine due to dehydration of the asparagine side chain amide during carboxyl activation. nih.gov This highlights the "cleaner" coupling profile of pentafluorophenyl esters in preventing certain acylation-related side reactions.

The following table summarizes the qualitative results from a comparative study on the synthesis of a peptide containing asparagine, illustrating the effectiveness of the pentafluorophenyl ester in minimizing side product formation.

Activation Method for Fmoc-Asn-OHPrimary Peptide Product PurityObserved Acylation-Related Side Products
DCC/HOBtHeterogeneousβ-cyanoalanine formation
BOPHeterogeneousβ-cyanoalanine formation
Pentafluorophenyl ester (OPfp) Homogeneous None reported

This table is a qualitative representation based on findings that Fmoc-Asn-OPfp coupling led to a homogeneous product, while other methods resulted in byproducts. nih.gov The study did not provide specific quantitative percentages of byproducts for each method but highlighted the superior outcome with the pentafluorophenyl ester.

Furthermore, the conditions under which the coupling reaction is performed are crucial. The use of a polar aprotic solvent like dimethylformamide (DMF) is generally preferred for reactions involving Fmoc-amino acid pentafluorophenyl esters as it facilitates rapid acylation. The addition of a catalyst, such as 1-hydroxybenzotriazole (HOBt), can further enhance the reaction rate, thereby decreasing the likelihood of side reactions. The combination of a highly reactive ester, an appropriate solvent, and a catalyst ensures that the coupling of this compound proceeds efficiently, leading to high yields of the desired peptide with minimal formation of bisacylation and other acylation byproducts.

While the primary strategy to minimize bisacylation and other acylation byproducts with this compound relies on its high reactivity, it is also important to ensure the quality of the reagent itself. The presence of free L-alanine in the this compound starting material could potentially lead to the incorporation of multiple alanine (B10760859) residues. nih.gov Therefore, using a high-purity active ester is a prerequisite for a clean and efficient peptide synthesis. nih.gov

Emerging Research Directions and Future Outlook

Novel Catalytic and Electro-Assisted Synthetic Approaches Utilizing Fmoc-L-alanine Pentafluorophenyl Ester

The drive for greener, faster, and more efficient peptide synthesis has spurred research into innovative activation and coupling strategies involving Fmoc-amino acid pentafluorophenyl esters.

Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation to accelerate peptide coupling reactions. researchgate.net Research has demonstrated that microwave-assisted solution-phase synthesis using Fmoc-amino acid pentafluorophenyl esters can dramatically reduce reaction times, with couplings often completing in as little as 30-45 seconds. researchgate.netacs.org This high-speed method can produce N-protected peptide acids in good yields after a simple work-up and has proven effective even for sterically hindered sequences. acs.org Notably, these microwave-enhanced couplings can often proceed efficiently without the need for additional coupling additives or catalysts that are typically required in conventional methods. researchgate.net

Catalytic Approaches: In traditional solid-phase peptide synthesis (SPPS), the efficiency of pentafluorophenyl (PFP) esters is often enhanced with catalysts. The use of 1-hydroxybenzotriazole (B26582) (HOBt) as a catalyst in conjunction with Fmoc-amino acid PFP esters in a polar solvent like dimethylformamide (DMF) has been shown to achieve high reaction rates, rivaling those of symmetrical anhydrides while offering the superior stability and handling of an activated ester. rsc.org This combination is particularly effective for assembling difficult peptide sequences. rsc.orgthieme-connect.com

Electro-Assisted and Electrochemical Methods: Electrochemical techniques are emerging as a novel frontier. Recent studies have detailed the direct electrochemical synthesis of PFP esters from carboxylic acids and pentafluorophenol (B44920) (PFP-OH). rsc.orgrsc.org This method avoids the use of exogenous chemical dehydrating agents by modulating the oxidation state of PFP-OH, inducing a cascade of nucleophilic aromatic and acyl substitutions to generate the PFP ester. rsc.org Furthermore, the coupling reaction itself can be monitored using electro-analytical techniques. The release of the pentafluorophenol group during the acylation of the peptide chain forms ion pairs, leading to a change in the electrical conductivity of the solution that can be used to monitor the reaction's progress in real-time. google.com

Synthetic Approach Key Features Reported Advantages Relevant Findings
Microwave-Assisted Utilizes microwave irradiation to accelerate reactions.High speed (30-45s per coupling), good yields, high purity. researchgate.netacs.orgCan proceed without additional coupling additives. researchgate.net Effective for hindered amino acids. acs.org
Catalytic (SPPS) Employs a catalyst, such as 1-hydroxybenzotriazole (HOBt).High reaction rates, combines stability of esters with reactivity of anhydrides. rsc.orgSuccessfully used for synthesizing difficult peptide sequences. rsc.orgthieme-connect.com
Electrochemical Involves electrochemical generation of the PFP ester or monitoring.Avoids chemical dehydrating agents for ester synthesis. rsc.org Allows real-time reaction monitoring via conductivity. google.comA novel method for synthesizing the PFP ester reagent itself has been developed. rsc.orgrsc.org

Integration with High-Throughput and Automated Synthesis Platforms for this compound

The inherent properties of this compound make it exceptionally well-suited for modern, automated synthesis platforms that are crucial for drug discovery and proteomics.

The stability and crystallinity of PFP esters simplify the mechanization of peptide synthesis, a key requirement for automation. rsc.org Automated peptide synthesizers, which perform the repetitive cycles of deprotection, coupling, and washing, benefit from using pre-activated, stable building blocks like this compound. researchgate.net This reduces the need for manual pre-activation steps at each cycle and minimizes potential human errors, leading to greater reproducibility and efficiency, especially for long sequences. rsc.orgresearchgate.net

These systems range from batch robots that perform parallel synthesis in multiple reaction vessels to more advanced microwave-assisted automated synthesizers that further accelerate the process. acs.orgethernet.edu.et The use of this compound is compatible with the Fmoc/t-Bu strategy, which is the most common chemical approach used in these instruments. acs.org

Furthermore, the ester's utility extends to automated flow chemistry platforms. core.ac.uk In these systems, reagents are pumped through reactors, and the stability of the PFP ester is advantageous for consistent delivery and reaction. The effluent can be passed through a UV-Vis spectrometer to monitor the release of the Fmoc-protecting group, allowing for real-time assessment of coupling efficiency in a fully automated fashion. google.comcore.ac.uk This integration facilitates the rapid production of peptide libraries and complex conjugates for screening and development. core.ac.ukmdpi.com

Advancements in Analytical Methodologies for Reaction Monitoring and Product Characterization in Peptide Synthesis

Rigorous analytical monitoring is essential to ensure the success of peptide synthesis, particularly in the assembly of long or complex sequences.

Reaction Monitoring: In solid-phase peptide synthesis (SPPS) using this compound, monitoring the completion of the coupling reaction is critical. Traditional methods include qualitative colorimetric tests for the presence of unreacted free amines on the resin, such as the ninhydrin (B49086) (Kaiser) test or the trinitrobenzenesulfonic acid (TNBSA) test. rsc.org A quantitative method involves the "Fmoc reading test," where the amount of Fmoc group cleaved by piperidine (B6355638) is measured by UV spectrophotometry, providing an estimate of the coupling efficiency of the previous cycle. researchgate.netresearchgate.net Spectroscopic techniques like on-bead Fourier-transform infrared (FTIR) spectroscopy can also be used to qualitatively track the disappearance of functional groups throughout the synthesis. researchgate.net As mentioned previously, electrochemical conductivity measurements offer a real-time monitoring option by detecting the ionic species released during coupling. google.com

Product Characterization: Once the synthesis is complete and the peptide is cleaved from the resin, a suite of advanced analytical techniques is employed for characterization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for its purification. acs.org Mass spectrometry (MS) has become the primary tool for confirming the identity of the final product. rsc.org High-resolution mass spectrometry provides precise molecular weight data, confirming the elemental composition, while tandem MS (MS/MS) is used to fragment the peptide and confirm its amino acid sequence. rsc.orgscribd.com These modern MS platforms can also detect and locate any potential modifications or side reactions that may have occurred during synthesis. rsc.org

Analytical Stage Technique Purpose Reference
On-Resin Monitoring Ninhydrin/TNBSA TestsQualitative detection of free amines (incomplete coupling). rsc.org
Fmoc Cleavage UV AssayQuantitative estimation of coupling yield from the previous step. researchgate.netresearchgate.net
FTIR SpectroscopyQualitative tracking of the appearance/disappearance of functional groups. researchgate.net
Conductivity MeasurementReal-time monitoring of the coupling reaction progress. google.com
Final Product Analysis RP-HPLCPurity assessment and purification of the crude peptide. acs.org
Mass Spectrometry (MS)Confirmation of molecular weight and elemental composition. rsc.orgscribd.com
Tandem MS (MS/MS)Verification of the amino acid sequence and identification of side products. rsc.org

Theoretical and Computational Studies of Reactivity and Selectivity for this compound

While specific computational studies on this compound are not abundant, broader theoretical investigations into the reactivity of PFP esters and related systems provide significant insight. Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms and the origins of selectivity in complex organic reactions involving these esters. rsc.orgscribd.com

DFT studies have been employed to understand the cooperative interplay between catalysts and substrates in reactions involving PFP esters. rsc.org For example, research on Michael additions has used DFT to model how an isothiourea catalyst activates a PFP ester to form a key ammonium (B1175870) enolate intermediate, while a co-catalyst activates the other reactant. rsc.org Such studies provide a molecular-level understanding of how stereoselectivity is achieved.

Computational methods are also used to rationalize the regioselectivity of reactions and to predict the reactivity of transient intermediates that are difficult to observe experimentally. acs.orgscribd.com In the context of peptide synthesis, these theoretical approaches could be applied to:

Model the transition state of the aminolysis of this compound to predict reaction rates.

Understand the influence of solvents and catalytic additives on the reaction energy barrier.

Investigate potential side reactions, such as racemization, by comparing the energy barriers of desired versus undesired pathways.

Aid in the rational design of new catalysts or activating groups with enhanced efficiency and selectivity. mdpi.com

The application of artificial intelligence and machine learning is also an emerging trend, with the potential to rapidly design optimized synthesis pathways and predict peptide structures and functions. mdpi.com

Potential for Peptide-Based Biomaterials and Chemical Biology Probes Using this compound

This compound is a key building block for creating advanced functional molecules with applications in biomaterials and chemical biology.

Peptide-Based Biomaterials: The Fmoc group itself, due to the aromatic nature of the fluorenyl ring, can drive the self-assembly of short peptides into nanostructured materials like hydrogels through π-π stacking and hydrogen bonding. This compound can be used to synthesize these Fmoc-peptide amphiphiles. These hydrogels are of great interest for applications in tissue engineering and regenerative medicine. researchgate.net The incorporation of fluorinated residues, such as the pentafluorophenyl group that would result from using a related building block like Fmoc-pentafluorophenylalanine, can further influence self-assembly through unique dipole and hydrophobic interactions, leading to materials with distinct structural properties.

Chemical Biology Probes and Bioconjugation: The high reactivity of the PFP ester makes it an excellent tool for bioconjugation, the process of attaching biomolecules to other molecules or surfaces. researchgate.net By incorporating Fmoc-L-alanine into a peptide sequence, the resulting peptide can be used as a probe to study protein interactions or as a component in targeted drug delivery systems. researchgate.net The PFP ester's ability to react efficiently with nucleophiles like amines under mild conditions is critical for these applications, allowing for the labeling of proteins or the functionalization of surfaces without denaturing sensitive biological structures.

Q & A

Basic Research Questions

Q. How does Fmoc-L-alanine pentafluorophenyl ester enhance coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The pentafluorophenyl (Pfp) ester acts as a reactive leaving group, enabling rapid amide bond formation without requiring additional coupling agents like carbodiimides. Its electron-withdrawing fluorine atoms increase electrophilicity, accelerating nucleophilic attack by the amine group of the growing peptide chain . This eliminates the need for in-situ activation, reducing side reactions (e.g., racemization) compared to carbodiimide-based methods .
  • Key Data : Pfp esters achieve coupling yields >95% under standard SPPS conditions (0.1 M concentration, DMF solvent, 2-hour reaction time) .

Q. What analytical techniques are used to confirm the purity and stereochemical integrity of this compound during synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection at 265 nm (Fmoc absorption) monitors purity. Retention times are compared to commercial standards .
  • 1H-NMR : Signals at δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 1.2–1.5 ppm (alanine methyl group) confirm structural integrity. Racemization is assessed via splitting of α-proton signals (Δδ >0.3 ppm indicates contamination) .
  • Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 444.3) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization when using this compound in challenging peptide sequences?

  • Methodological Answer :

  • Temperature Control : Reactions performed at 0–4°C reduce base-induced racemization. For example, coupling at 0°C with DIPEA (2 eq.) in DMF achieves <1% racemization .
  • Solvent Selection : Dichloromethane (DCM) minimizes side reactions compared to DMF for sterically hindered residues .
  • Additives : HOBt (1 eq.) stabilizes the active ester intermediate, preventing premature hydrolysis .
    • Data Contradiction Analysis : While Pfp esters generally reduce racemization, studies report conflicting results for β-branched residues (e.g., valine). Adjusting coupling time (4–6 hours) and using low-base conditions (e.g., N-methylmorpholine) may resolve this .

Q. What strategies are effective in troubleshooting low coupling yields during automated SPPS with this compound?

  • Methodological Answer :

  • Step 1 : Perform Kaiser/ninhydrin tests to identify incomplete couplings.
  • Step 2 : Increase reaction time to 3–4 hours for bulky residues (e.g., tryptophan).
  • Step 3 : Use dual activation with 0.5 eq. HATU to enhance reactivity in sluggish sequences .
  • Step 4 : Verify solvent dryness (H2O <50 ppm) to prevent ester hydrolysis .
    • Case Study : A 37% yield improvement was reported for Fmoc-L-Ala-L-Phe-OMe synthesis by switching from EDC/HOBt to Pfp ester activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.